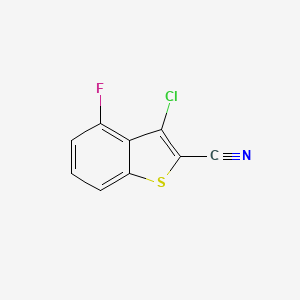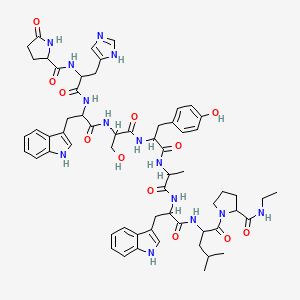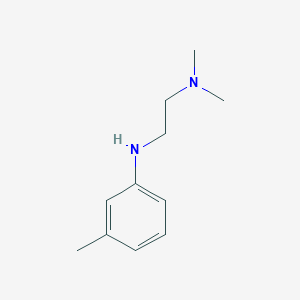
6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position on the quinoline ring. The quinoline scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities .
Métodos De Preparación
The synthesis of 6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or chloroform at elevated temperatures to ensure complete bromination.
Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields . These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the final product.
Análisis De Reacciones Químicas
6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-bromo-1-methyl-4-hydroxyquinoline-3-carboxylic acid. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which may have different biological activities compared to the parent compound.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
6-Bromo-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared to other quinolone derivatives, such as:
Nalidixic acid: An early quinolone antibiotic with a similar core structure but different substituents.
Ciprofloxacin: A fluoroquinolone antibiotic with a fluorine atom at the 6th position, known for its broad-spectrum activity.
Ozenoxacin: A newer quinolone with enhanced activity against resistant bacterial strains.
Propiedades
Fórmula molecular |
C11H8BrNO3 |
|---|---|
Peso molecular |
282.09 g/mol |
Nombre IUPAC |
6-bromo-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-13-5-8(11(15)16)10(14)7-4-6(12)2-3-9(7)13/h2-5H,1H3,(H,15,16) |
Clave InChI |
HRMDDQNQONYWKA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)C2=C1C=CC(=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(1-methylethyl)-, methyl ester](/img/structure/B12121039.png)

![2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121044.png)


![1H-Perimidine, 2-[1-(2-furanylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,3-dihydro-](/img/structure/B12121082.png)

![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12121089.png)





